
2,3-Dichloropropyl Phosphorodichloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloropropyl Phosphorodichloridate is a chemical compound with the molecular formula C3H5Cl4O2P. It is a derivative of phosphorodichloridate and is characterized by the presence of two chlorine atoms attached to the propyl group. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloropropyl Phosphorodichloridate typically involves the reaction of 2,3-dichloropropanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2,3-Dichloropropanol+Phosphorus Oxychloride→2,3-Dichloropropyl Phosphorodichloridate+Hydrogen Chloride
Industrial Production Methods
In industrial settings, the production of this compound is carried out using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process. The use of catalysts and controlled temperature and pressure conditions are common in industrial production.
化学反应分析
Types of Reactions
2,3-Dichloropropyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of phosphoric acid derivatives and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The hydrolysis of the compound results in the formation of phosphoric acid derivatives and hydrochloric acid.
科学研究应用
2,3-Dichloropropyl Phosphorodichloridate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.
Industrial Applications: It is used in the production of flame retardants and plasticizers.
作用机制
The mechanism of action of 2,3-Dichloropropyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the phosphorus atom, leading to the formation of new chemical bonds. This reactivity is utilized in various chemical reactions to modify and synthesize different compounds.
相似化合物的比较
Similar Compounds
Tris(2,3-dichloropropyl) phosphate: A related compound used as a flame retardant.
2-Chlorophenyl phosphorodichloridate: Another phosphorodichloridate derivative with similar reactivity.
Uniqueness
2,3-Dichloropropyl Phosphorodichloridate is unique due to its specific substitution pattern and reactivity. Its ability to undergo various substitution reactions makes it a versatile reagent in organic synthesis. Additionally, its applications in industrial processes and scientific research highlight its importance in different fields.
属性
IUPAC Name |
1,2-dichloro-3-dichlorophosphoryloxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl4O2P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQVLBHTBQMWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Cl)OP(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl4O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
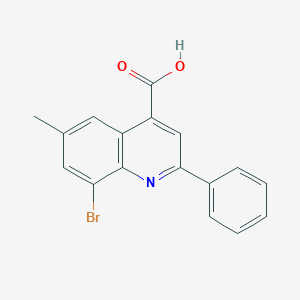
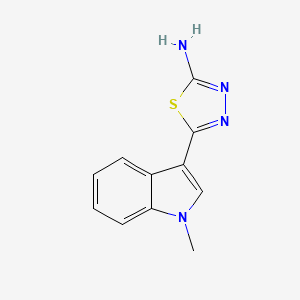
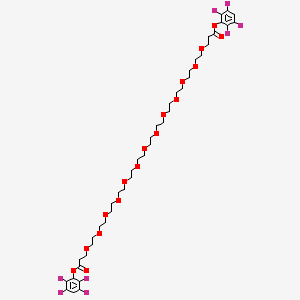

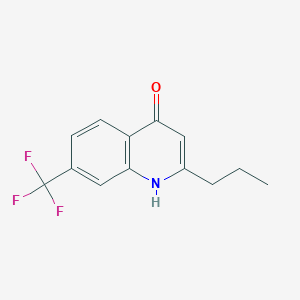
![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
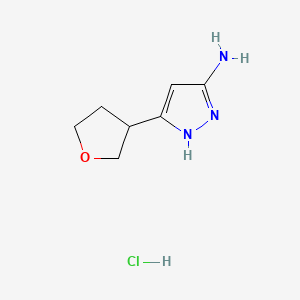
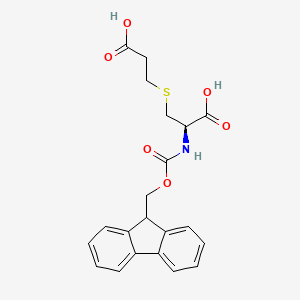
![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)

![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)
![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)
